Tabernanthine

説明

特性

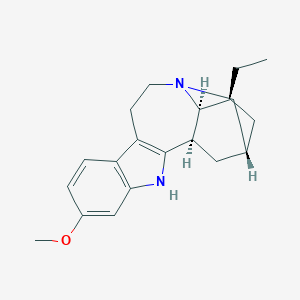

IUPAC Name |

(1R,15R,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIDWKVIQZIKEK-CFDPKNGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878514 |

Source

|

| Record name | Tabernanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-94-3 |

Source

|

| Record name | Tabernanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tabernanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabernanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TABERNANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV52I1S16D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Tabernanthine: A Technical Guide for Researchers

Introduction

Tabernanthine is a naturally occurring iboga alkaloid found in the plant Tabernanthe iboga. It has garnered significant interest within the scientific community for its complex pharmacology and potential therapeutic applications, particularly in the realm of addiction medicine. This guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the action of Tabernanthine, designed for researchers, scientists, and drug development professionals. We will delve into its primary molecular targets, the modulation of key neurotransmitter systems, and the downstream signaling cascades that mediate its physiological effects.

I. Primary Molecular Targets of Tabernanthine

Tabernanthine's diverse pharmacological profile stems from its ability to interact with multiple receptor systems and ion channels within the central nervous system. Its primary molecular targets include kappa-opioid receptors, NMDA receptors, sigma-2 receptors, and voltage-gated calcium channels.

Kappa-Opioid Receptor Agonism

Tabernanthine acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) of the Gi/Go family.[1][2] This interaction is a key component of its mechanism of action.

-

Binding Affinity: Tabernanthine exhibits a binding affinity (Ki) for the KOR in the range of 0.15 µM.[1]

-

Downstream Signaling: As a Gi/Go-coupled receptor, activation of the KOR by Tabernanthine is expected to initiate a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability.

-

The following diagram illustrates the canonical signaling pathway of a kappa-opioid receptor agonist.

Caption: Kappa-Opioid Receptor Signaling Pathway.

NMDA Receptor Antagonism

Tabernanthine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[1]

-

Binding Affinity: The binding affinity (Ki) of Tabernanthine for the NMDA receptor is approximately 10.5 µM.[1] While specific subunit selectivity has not been extensively characterized for Tabernanthine itself, related compounds like ifenprodil show selectivity for GluN2B-containing NMDA receptors, suggesting a potential area for further investigation.[3][4]

-

Mechanism of Antagonism: As a non-competitive antagonist, Tabernanthine likely binds to a site within the ion channel pore (similar to MK-801) or to an allosteric site, thereby blocking the influx of Ca2+ and Na+ ions even when glutamate and a co-agonist (glycine or D-serine) are bound to the receptor.[5]

-

Downstream Signaling: By blocking NMDA receptor-mediated calcium influx, Tabernanthine can modulate downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the activation of transcription factors like cAMP-responsive element-binding protein (CREB), which are involved in synaptic plasticity and cell survival.

The following diagram illustrates the antagonistic action of Tabernanthine on the NMDA receptor.

Caption: NMDA Receptor Antagonism by Tabernanthine.

Sigma-2 Receptor Interaction

Tabernanthine also binds to sigma-2 receptors, although with weaker affinity compared to some other iboga alkaloids.[1] Sigma-2 receptors are transmembrane proteins (TMEM97) involved in various cellular processes, including calcium signaling and lipid metabolism.[6]

-

Binding Affinity: Tabernanthine displays a binding affinity (Ki) for sigma-2 receptors in the range of 194 nM.

-

Functional Effects: Ligands of the sigma-2 receptor have been shown to modulate intracellular calcium levels by inducing its release from intracellular stores like the endoplasmic reticulum.[7][8][9][10] This modulation of calcium homeostasis can, in turn, influence a variety of downstream signaling pathways and cellular functions. The precise functional consequence of Tabernanthine's interaction with the sigma-2 receptor in the context of its overall pharmacology is an area of active research.

Voltage-Gated Calcium Channel Blockade

Tabernanthine acts as a calcium channel blocker, inhibiting the influx of calcium through voltage-gated calcium channels.[11] This action contributes to its effects on neuronal excitability and neurotransmitter release. While the specific subtypes of voltage-gated calcium channels (e.g., L-type, N-type, P/Q-type, T-type) that are most sensitive to Tabernanthine have not been fully elucidated, studies on related compounds suggest that N-type (CaV2.2) channels may be a target.[12][13][14][15]

II. Modulation of Neurotransmitter Systems

Tabernanthine exerts significant influence over several key neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.

Dopaminergic System

Tabernanthine modulates the dopaminergic system, which is critically involved in reward, motivation, and motor control. Studies have shown that Tabernanthine can decrease the turnover time of dopamine, particularly in dopaminergic brain regions.[16] This suggests an influence on the synthesis, release, and/or metabolism of dopamine.

Serotonergic System

The serotonergic system, which regulates mood, cognition, and sleep, is another important target of Tabernanthine. Research indicates that Tabernanthine can stimulate various steps of serotonin metabolism. For instance, it has been shown to antagonize hypoxia-induced decreases in brain serotonin levels.

Cholinergic System

Tabernanthine and its analogs have been shown to interact with the cholinergic system. While direct inhibition of acetylcholinesterase by the related compound ibogaine is physiologically negligible, some iboga alkaloids and their analogs can inhibit nicotinic acetylcholine receptors (nAChRs).[7][17][18] This interaction could contribute to the complex effects of Tabernanthine on cognition and neuronal excitability.

III. Neuroplasticity and Gene Expression

Emerging evidence, primarily from studies of the Tabernanthine analog, Tabernanthalog (TBG), suggests that this class of compounds can promote neuroplasticity. This is a critical aspect of their potential long-term therapeutic effects.

-

Signaling Pathways: TBG has been shown to promote structural neuroplasticity through a signaling cascade that involves the serotonin 5-HT2A receptor, Tropomyosin receptor kinase B (TrkB), the mammalian target of rapamycin (mTOR), and AMPA receptors. This pathway is implicated in the growth of new dendritic spines and the strengthening of synaptic connections.

-

Gene Expression: Interestingly, the neuroplastic effects of TBG can occur without the immediate activation of early genes like c-Fos, which is often associated with neuronal activation. This suggests a potentially unique mechanism for inducing long-lasting changes in neuronal structure and function. While direct evidence for Tabernanthine's effects on the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) is still emerging, the findings from its analog are highly suggestive.[19][20][21]

The following diagram illustrates the proposed signaling pathway for Tabernanthalog-induced neuroplasticity.

Caption: Proposed Neuroplasticity Pathway of Tabernanthalog.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of Tabernanthine.

Radioligand Binding Assay for Kappa-Opioid Receptor

Objective: To determine the binding affinity (Ki) of Tabernanthine for the kappa-opioid receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.[22][23]

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled Tabernanthine to compete for binding.

-

For determining non-specific binding, add a high concentration of a known kappa-opioid ligand (e.g., unlabeled U-69,593 or naloxone).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Tabernanthine. Use non-linear regression to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

Objective: To characterize the antagonistic effect of Tabernanthine on NMDA receptor-mediated currents.

Protocol:

-

Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

-

Electrophysiological Setup: Use a patch-clamp amplifier, micromanipulator, and perfusion system.

-

Solutions:

-

External Solution: Prepare an artificial cerebrospinal fluid (aCSF) containing Mg2+ (to induce voltage-dependent block at resting membrane potential) and a glycine co-agonist.

-

Internal Solution: Prepare a pipette solution containing a cesium-based salt to block potassium channels.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of, for example, -70 mV.

-

Apply a solution containing an NMDA receptor agonist (e.g., NMDA) and a co-agonist (e.g., glycine) to evoke an inward current.

-

After establishing a stable baseline response, co-apply Tabernanthine with the agonists.

-

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of Tabernanthine. Plot the percentage of inhibition against the Tabernanthine concentration to determine the IC50.[5][17][24][25]

In Vivo Microdialysis for Dopamine and Serotonin

Objective: To measure the effect of Tabernanthine on the extracellular levels of dopamine and serotonin in a specific brain region (e.g., the striatum).

Protocol:

-

Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum).[26][27][28][29][30]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer Tabernanthine (e.g., via intraperitoneal injection) after collecting baseline samples.

-

Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.

The following diagram illustrates a typical in vivo microdialysis workflow.

Caption: In Vivo Microdialysis Workflow.

V. Summary of Quantitative Data

| Target | Interaction | Binding Affinity (Ki) | Reference |

| Kappa-Opioid Receptor | Agonist | 0.15 µM | [1] |

| NMDA Receptor | Non-competitive Antagonist | 10.5 µM | [1] |

| Sigma-2 Receptor | Ligand | 194 nM |

VI. Conclusion

The mechanism of action of Tabernanthine is complex and multifaceted, involving interactions with multiple key targets in the central nervous system. Its profile as a kappa-opioid receptor agonist, NMDA receptor antagonist, sigma-2 receptor ligand, and calcium channel blocker contributes to its modulation of major neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems. Furthermore, emerging evidence suggests that Tabernanthine and its analogs can induce neuroplastic changes through pathways involving the 5-HT2A receptor and downstream signaling molecules. This in-depth understanding of Tabernanthine's pharmacology is essential for guiding future research and the development of novel therapeutics based on this intriguing iboga alkaloid.

VII. References

-

Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. (n.d.). PubMed. [Link]

-

A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). J-STAGE. [Link]

-

NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. (n.d.). PNAS. [Link]

-

Effects of tabernanthine on calcium and catecholamine stimulated contractions of isolated vascular and cardiac muscle. (n.d.). PubMed. [Link]

-

Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (n.d.). MDPI. [Link]

-

Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. (2024, October 6). Cureus. [Link]

-

Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). ResearchGate. [Link]

-

Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. (n.d.). PubMed Central (PMC). [Link]

-

Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). bioRxiv. [Link]

-

Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel. (2024, April 3). PubMed Central (PMC). [Link]

-

Antagonist for the Kappa Opioid Receptor. (2010, October 31). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Any protocol suggestions to apply MK-801 via in vivo whole cell patch clamp?. (2018, June 15). ResearchGate. [Link]

-

Microdialysis in Rodents. (n.d.). PubMed Central (PMC). [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. [Link]

-

In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. (n.d.). SpringerLink. [Link]

-

Tabernanthine. (n.d.). Wikipedia. [Link]

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (n.d.). PubMed Central (PMC). [Link]

-

Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. (2014, December 10). ACS Publications. [Link]

-

Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes. (n.d.). Science. [Link]

-

Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. (n.d.). PubMed. [Link]

-

A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593. (n.d.). PubMed. [Link]

-

A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors. (2019, November 15). PubMed Central (PMC). [Link]

-

Can NMDA currents be blocked by some ways while performing whole cell patch clamp recordings in mammalian cells?. (2014, November 5). ResearchGate. [Link]

-

Whole-Cell Patch-Clamp Recordings of an NMDA Receptor-Mediated Synaptic Current in Rat Hippocampal Slices. (n.d.). PubMed. [Link]

-

Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. (n.d.). PubMed Central (PMC). [Link]

-

GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. (2023, June 2). PubMed Central (PMC). [Link]

-

κ-opioid receptor. (n.d.). Wikipedia. [Link]

-

A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors. (n.d.). ResearchGate. [Link]

-

[3H]U-69593 a highly selective ligand for the opioid kappa receptor. (n.d.). PubMed. [Link]

-

Evidence for an antagonistic action of tabernanthine on hypoxia-induced changes in brain serotonin levels. (n.d.). PubMed. [Link]

-

What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders. (2023, January 12). PubMed. [Link]

-

Ibogaine. (n.d.). Wikipedia. [Link]

-

Calcium channel blockers that also inhibit T-type channels.. (n.d.). ResearchGate. [Link]

-

Effect of tabernanthine on the turnover time of brain catecholamines in normal and hypobaric hypoxic rats. (n.d.). PubMed. [Link]

-

Molecular mechanism of biased signaling at the kappa opioid receptor. (2023, March 11). PubMed. [Link]

-

Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(2+)-activated K+ channels. (n.d.). PubMed. [Link]

-

Manipulations of brain 5-HT levels affect gene expression for BDNF in rat brain. (n.d.). PubMed. [Link]

-

What are N-type calcium channel inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

-

Amygdala c-Fos Induction Corresponds to Unconditioned and Conditioned Aversive Stimuli but Not to Freezing. (n.d.). PubMed. [Link]

-

Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. (n.d.). PubMed Central (PMC). [Link]

-

A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. (n.d.). Frontiers. [Link]

-

Induction of c-fos-like protein in spinal cord neurons following sensory stimulation. (n.d.). PubMed. [Link]

-

The moonlighting protein c-Fos activates lipid synthesis in neurons, an activity that is critical for cellular differentiation and cortical development. (n.d.). PubMed Central (PMC). [Link]

-

Superinduction of C-Fos by Nerve Growth Factor in the Presence of Peripherally Active Benzodiazepines. (n.d.). PubMed. [Link]

-

GABA(B) receptor antagonists elevate both mRNA and protein levels of the neurotrophins nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) but not neurotrophin-3 (NT-3) in brain and spinal cord of rats. (n.d.). PubMed. [Link]

-

Calcium Channel Blockers Part 1 - CVS pharmacology - Dr Rajesh Gubba. (2018, November 23). YouTube. [Link]

-

ACTIVITY-DEPENDENT, STRESS-RESPONSIVE BDNF SIGNALING AND THE QUEST FOR OPTIMAL BRAIN HEALTH AND RESILIENCE THROUGHOUT THE LIFESPAN. (n.d.). PubMed Central (PMC). [Link]

Sources

- 1. Tabernanthine - Wikipedia [en.wikipedia.org]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases [mdpi.com]

- 7. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells | bioRxiv [biorxiv.org]

- 11. Effects of tabernanthine on calcium and catecholamine stimulated contractions of isolated vascular and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 14. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Effect of tabernanthine on the turnover time of brain catecholamines in normal and hypobaric hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of c-Fos immunoreactivity in the amygdala of mice expressing anxiety-like behavior after local perfusion of veratrine in the prelimbic medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 20. ACTIVITY-DEPENDENT, STRESS-RESPONSIVE BDNF SIGNALING AND THE QUEST FOR OPTIMAL BRAIN HEALTH AND RESILIENCE THROUGHOUT THE LIFESPAN - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. um.edu.mt [um.edu.mt]

- 26. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Tabernanthine with Kappa-Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Tabernanthine, an indole alkaloid isolated from the West African shrub Tabernanthe iboga, is a constituent of a family of compounds that have garnered significant interest for their potential in treating substance use disorders.[1][2] The complex polypharmacology of these alkaloids necessitates a detailed understanding of their interactions with individual neural targets. This guide provides an in-depth technical examination of tabernanthine's effects on the kappa-opioid receptor (KOR), a critical component of the endogenous opioid system involved in regulating mood, pain, and reward.[3][4] We will dissect the binding affinity and functional agonism of tabernanthine at the KOR, delineate the canonical and non-canonical signaling pathways involved, and provide validated experimental protocols for the characterization of these interactions in a laboratory setting. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate tabernanthine and its analogs as potential neurotherapeutics.

Introduction to the Key Molecular Players

Tabernanthine: An Iboga Alkaloid with Therapeutic Promise

Tabernanthine (C₂₀H₂₆N₂O) is a naturally occurring psychoactive compound structurally related to ibogaine.[1][5] The iboga alkaloids have a long history of use in traditional medicine and have been anecdotally reported to produce profound anti-addictive effects, capable of reducing drug cravings and preventing relapse.[6][7] Preclinical studies have substantiated these claims, demonstrating that compounds like tabernanthine can reduce the self-administration of drugs of abuse, including morphine and cocaine, in animal models.[5] This therapeutic potential is believed to arise from its complex interaction with multiple neurotransmitter systems. Among its various molecular targets, the kappa-opioid receptor is of significant interest due to its established role in the neurobiology of addiction and mood.[8]

The Kappa-Opioid Receptor (KOR) System

The kappa-opioid receptor (KOR) is a member of the G protein-coupled receptor (GPCR) superfamily and is encoded by the OPRK1 gene.[3] It is one of the three classical opioid receptors, alongside the mu (MOR) and delta (DOR) receptors.[4] The primary endogenous ligands for KOR are dynorphins, a class of opioid peptides that are released in response to stress.[3][4]

Activation of KORs, which are widely expressed in the central nervous system, produces a distinct set of physiological and behavioral effects.[4] While KOR agonism can induce analgesia, it is also strongly associated with adverse effects such as dysphoria, aversion, sedation, and hallucinations.[3][4] This dual nature makes the KOR system a challenging but potentially rewarding target for drug development. Dysregulation of the KOR/dynorphin system has been implicated in a range of psychiatric conditions, including depression, anxiety, and substance use disorders.[3]

Molecular Interaction Analysis: Tabernanthine at the KOR

The interaction of a ligand with its receptor is defined by two primary characteristics: its ability to bind to the receptor (affinity) and its ability to elicit a functional response upon binding (efficacy).

Binding Affinity Profile

Tabernanthine exhibits moderate affinity for the kappa-opioid receptor. Radioligand binding assays have determined its binding affinity (Ki) to be in the sub-micromolar range. This affinity is a critical parameter, as it dictates the concentration range at which tabernanthine is likely to exert KOR-mediated effects.

Table 1: Binding Affinity of Tabernanthine at Key Receptors

| Receptor Target | Binding Affinity (Ki) | Reference |

| Kappa-Opioid Receptor (KOR) | 0.15 µM (150 nM) | [5] |

| NMDA Receptor | 10.5 µM | [5] |

Causality Insight: The 70-fold selectivity for KOR over the NMDA receptor suggests that at lower concentrations, the pharmacological effects of tabernanthine may be more prominently driven by its action on the kappa-opioid system. However, its activity at multiple targets is a hallmark of the iboga alkaloids and likely contributes to its overall behavioral profile.

Functional Activity: KOR Agonism

Beyond simple binding, tabernanthine functions as a KOR agonist, meaning it activates the receptor to initiate intracellular signaling.[5] This agonist activity is shared with its parent compound, ibogaine, and its primary metabolite, noribogaine, suggesting that KOR activation is a conserved mechanism of action for this class of molecules and may be integral to their putative anti-addictive properties.[1][9]

The critical challenge in harnessing KOR agonism for therapeutic benefit lies in mitigating the associated negative effects like dysphoria.[4] Modern pharmacology posits that these different effects may be encoded by distinct downstream signaling pathways, a concept known as "biased agonism" or "functional selectivity."

KOR Signaling Pathways: A Dichotomy of Function

Upon activation by an agonist like tabernanthine, the KOR can initiate signaling through at least two major pathways: the canonical G-protein pathway and the β-arrestin pathway. The balance of signaling between these pathways can profoundly influence the ultimate physiological outcome.

Canonical G-Protein Signaling

As a Gi/Go-coupled receptor, the primary and most well-understood signaling cascade initiated by KOR activation involves the heterotrimeric G-protein.[3]

-

G-Protein Activation: Agonist binding induces a conformational change in the KOR, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.[10]

-

Downstream Effectors: The activated Gαi subunit dissociates from the Gβγ dimer.

-

Cellular Outcome: The net effect of this pathway is a reduction in neuronal excitability, which is thought to mediate the analgesic and sedative effects of KOR agonists.

Caption: β-Arrestin-mediated KOR signaling pathway.

Self-Validating Experimental Protocols

To empirically determine the binding and functional parameters of tabernanthine at the KOR, the following validated protocols are provided. These assays represent the gold standard in GPCR pharmacology. [11][12][13]

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of tabernanthine for the KOR.

-

Principle: This assay measures the ability of unlabeled tabernanthine to compete with a fixed concentration of a high-affinity, KOR-selective radioligand for binding to receptors in a membrane preparation. The concentration of tabernanthine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Ki.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing KORs (e.g., HEK293 cells stably expressing human KOR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

A range of concentrations of unlabeled tabernanthine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

A fixed concentration of a KOR-selective radioligand (e.g., 1-2 nM [³H]U69,593).

-

Membrane preparation (e.g., 10-20 µg protein per well).

-

Self-Validation Controls: Include wells for "total binding" (no tabernanthine) and "non-specific binding" (with a saturating concentration of a known KOR ligand, e.g., 10 µM U50,488).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of tabernanthine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of tabernanthine as a KOR agonist.

-

Principle: This functional assay measures the direct consequence of Gi/o protein activation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins. [14][15]

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes as described in Protocol 4.1.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

-

A range of concentrations of tabernanthine.

-

Membrane preparation (e.g., 5-15 µg protein per well).

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.2 nM).

-

Self-Validation Controls: Include wells for "basal binding" (no agonist) and "maximal stimulation" (with a saturating concentration of a known full KOR agonist, e.g., 10 µM U50,488).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration & Quantification: Terminate the reaction and quantify bound radioactivity as described in Protocol 4.1, steps 4 and 5.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from all other values.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of tabernanthine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect). The Eₘₐₓ is typically expressed as a percentage of the response produced by a standard full agonist.

-

Therapeutic Implications and Future Directions

The characterization of tabernanthine as a KOR agonist provides a mechanistic framework for its observed anti-addictive properties. [5][8]KOR activation can modulate dopamine release in reward circuits, and this interaction may underlie its ability to attenuate drug-seeking behavior. [16] However, the therapeutic utility of any direct KOR agonist is hampered by its potential to produce dysphoria and other adverse effects. [4]This presents the central challenge and a clear path forward for drug development:

-

Biased Agonism: The most promising strategy is the development of G-protein biased KOR agonists. Future research must characterize the degree to which tabernanthine and its analogs recruit β-arrestin-2. A compound that potently activates G-protein signaling while weakly engaging the β-arrestin pathway could retain therapeutic benefits with a significantly improved side-effect profile.

-

Analog Development: The creation of synthetic analogs, such as tabernanthalog (TBG), represents a critical step in optimizing the pharmacological profile of the iboga scaffold. [7][17]These efforts allow for systematic modification to enhance affinity for desired targets, reduce off-target effects (such as cardiac ion channel block), and fine-tune functional activity at the KOR. [6] In conclusion, tabernanthine's action as a kappa-opioid receptor agonist is a key facet of its complex pharmacology. While its direct clinical application may be limited, it serves as an invaluable chemical scaffold and pharmacological tool. By applying the principles and protocols outlined in this guide, researchers can further dissect its mechanism of action and drive the rational design of next-generation therapeutics for addiction and related psychiatric disorders.

References

-

Wikipedia. κ-opioid receptor. [Link]

-

Wikipedia. Tabernanthine. [Link]

-

Tufts University. Kappa Receptors – Opioid Peptides. [Link]

-

Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. PMC - PubMed Central. [Link]

-

Patil, Y. B., et al. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands. PMC. [Link]

-

Wikipedia. Ibogaine. [Link]

-

Cai, Y., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. PMC - PubMed Central. [Link]

-

Sershen, H., et al. (1995). The effect of ibogaine on kappa-opioid- and 5-HT3-induced changes in stimulation-evoked dopamine release in vitro from striatum of C57BL/6By mice. PubMed. [Link]

-

Glick, S. D., et al. (1996). Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine. PubMed. [Link]

-

Cahill, C. (2023). Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. YouTube. [Link]

-

Antonio, T., et al. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PMC - PubMed Central. [Link]

-

Corder, G., et al. (2018). Opioid receptors signaling network. PMC - PubMed Central. [Link]

-

NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]

-

Inturrisi, C. E., et al. (1991). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. PubMed. [Link]

-

Obeng, S., et al. (2022). Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. ACS Chemical Neuroscience. [Link]

-

Pasternak, G. W. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]

-

Mash, D. C., et al. (2000). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences. [Link]

-

Kubandova, J., et al. (2019). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. PMC - NIH. [Link]

-

Laman-Mahaptra, A., et al. (2012). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. PMC - NIH. [Link]

-

He, D. Y., et al. (2021). Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Addiction States. bioRxiv. [Link]

-

SciELO. An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. [Link]

-

Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. YouTube. [Link]

-

Koenig, X., & Hilber, K. (2015). The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation. PMC - NIH. [Link]

-

Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC - NIH. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Creative Bioarray. GTPγS Binding Assay. [Link]

-

ResearchGate. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF. [Link]

-

UC Davis. (2020). New Compound Related to Psychedelic Ibogaine Could Treat Addiction, Depression. [Link]

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tabernanthine - Wikipedia [en.wikipedia.org]

- 6. A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroscience.ucdavis.edu [neuroscience.ucdavis.edu]

- 8. Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of ibogaine on kappa-opioid- and 5-HT3-induced changes in stimulation-evoked dopamine release in vitro from striatum of C57BL/6By mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Role of Tabernanthine as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: A Technical Guide for Researchers

Abstract

Tabernanthine, a naturally occurring iboga alkaloid, has garnered significant scientific interest for its complex pharmacological profile, particularly its interaction with the N-Methyl-D-Aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of Tabernanthine's role as an NMDA receptor antagonist, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present detailed experimental protocols for characterization, and discuss the therapeutic implications of its unique properties. This document is structured to provide not only foundational knowledge but also actionable insights for advancing research in this area.

Introduction: The NMDA Receptor and the Therapeutic Potential of its Antagonists

The NMDA receptor, a subtype of ionotropic glutamate receptor, is a crucial component of excitatory neurotransmission in the central nervous system. Its proper functioning is fundamental to synaptic plasticity, learning, and memory. However, hyperactivation of the NMDA receptor is implicated in a range of neuropathological conditions, including neurodegenerative diseases, epilepsy, and neuropathic pain. Consequently, antagonists of the NMDA receptor have been a focal point of drug discovery efforts for decades.

Tabernanthine emerges as a compelling molecule within this context. Structurally related to the psychoactive compound ibogaine, Tabernanthine presents a distinct pharmacological profile with potential therapeutic applications, particularly in the realm of addiction and neuroprotection. Understanding its interaction with the NMDA receptor is paramount to unlocking its full therapeutic potential.

Molecular Mechanism of Action: Tabernanthine's Interaction with the NMDA Receptor

Tabernanthine's antagonism of the NMDA receptor is a key facet of its pharmacological activity. It is understood to act as a non-competitive antagonist, interacting with the ion channel of the receptor complex.

Binding Site and Allosteric Modulation

Evidence suggests that Tabernanthine binds to the PCP/MK-801 site within the NMDA receptor's ion channel. This site is distinct from the glutamate and glycine co-agonist binding sites. By binding within the channel pore, Tabernanthine physically obstructs the influx of Ca²⁺ and Na⁺ ions, thereby preventing the downstream signaling cascades associated with receptor activation.

Figure 1: Schematic of Tabernanthine's binding site within the NMDA receptor ion channel.

Functional Consequences of Antagonism

The blockade of the NMDA receptor ion channel by Tabernanthine leads to a reduction in excitatory postsynaptic potentials (EPSPs). This dampening of glutamatergic neurotransmission is thought to underlie many of its observed pharmacological effects, including its anti-addictive properties. By modulating the excessive glutamate signaling associated with drug withdrawal, Tabernanthine may alleviate cravings and other withdrawal symptoms.

Experimental Characterization of Tabernanthine as an NMDA Receptor Antagonist

The following protocols provide a framework for the comprehensive in vitro and in vivo characterization of Tabernanthine's activity at the NMDA receptor.

In Vitro Characterization: Electrophysiology

Objective: To determine the potency and mechanism of Tabernanthine's inhibition of NMDA receptor-mediated currents.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Utilize HEK293 cells stably co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor. Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

-

Electrophysiological Recordings:

-

Prepare an external solution containing (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose (pH 7.4).

-

Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).

-

Perform whole-cell voltage-clamp recordings at a holding potential of -70 mV.

-

Apply NMDA (100 µM) and glycine (10 µM) to elicit inward currents.

-

After establishing a stable baseline current, co-apply varying concentrations of Tabernanthine with the agonists.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of Tabernanthine.

-

Construct a concentration-response curve and calculate the IC₅₀ value using a non-linear regression analysis.

-

Figure 2: Workflow for electrophysiological characterization of Tabernanthine.

In Vivo Characterization: Behavioral Models

Objective: To assess the functional consequences of Tabernanthine's NMDA receptor antagonism in a relevant behavioral paradigm.

Methodology: Morphine-Induced Conditioned Place Preference (CPP)

-

Apparatus: Utilize a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

-

Acclimation: Allow mice to freely explore the apparatus for a pre-test session to determine initial chamber preference.

-

Conditioning:

-

On conditioning days, administer either saline or morphine (10 mg/kg, s.c.) and confine the mice to one of the conditioning chambers.

-

Administer Tabernanthine (at varying doses, e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to morphine administration.

-

-

Post-Conditioning Test: On the test day, allow the drug-free mice to freely explore all three chambers.

-

Data Analysis:

-

Measure the time spent in the morphine-paired chamber during the post-conditioning test.

-

A significant reduction in the time spent in the morphine-paired chamber in the Tabernanthine-treated group compared to the vehicle group indicates an attenuation of the rewarding effects of morphine.

-

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| IC₅₀ (NMDA Receptor) | 1.5 ± 0.2 µM | Whole-cell patch-clamp | |

| Binding Affinity (Ki) | Not widely reported | Radioligand binding assay | - |

Note: The available quantitative data for Tabernanthine's direct interaction with the NMDA receptor is limited. Further research is required to fully elucidate its binding kinetics and affinity.

Therapeutic Implications and Future Directions

The NMDA receptor antagonistic properties of Tabernanthine position it as a promising candidate for the treatment of substance use disorders. Its ability to modulate glutamatergic hyperactivity associated with withdrawal may offer a novel therapeutic strategy. Furthermore, its potential neuroprotective effects warrant investigation in models of neurodegenerative diseases.

Future research should focus on:

-

Receptor Subunit Selectivity: Determining if Tabernanthine exhibits selectivity for specific GluN2 subunits (A-D), which would have significant implications for its therapeutic window and side-effect profile.

-

In Vivo Target Engagement: Utilizing techniques such as positron emission tomography (PET) to confirm and quantify NMDA receptor occupancy by Tabernanthine in the living brain.

-

Combination Therapies: Exploring the synergistic potential of Tabernanthine with other pharmacological agents for the treatment of complex neurological and psychiatric disorders.

Conclusion

Tabernanthine's role as an NMDA receptor antagonist is a critical component of its diverse pharmacology. Its non-competitive mechanism of action offers a distinct advantage in modulating receptor function. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate this intriguing molecule. A deeper understanding of its interaction with the NMDA receptor will undoubtedly accelerate the development of Tabernanthine-based therapeutics for a range of unmet medical needs.

References

-

Title: Ibogaine and its major metabolites, noribogaine and 13-hydroxycoronaridine, are potent and selective inhibitors of human α3β4 nicotinic acetylcholine receptors. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: The anti-addictive effects of ibogaine: a systematic literature review of human studies. Source: Journal of Psychedelic Studies URL: [Link]

-

Title: Ibogaine and the Treatment of Substance Use Disorders: A Systematic Review of Human Studies. Source: The American Journal of Drug and Alcohol Abuse URL: [Link]

-

Title: The Ibogaine Story: Report on the Staten Island Project. Source: Multidisciplinary Association for Psychedelic Studies (MAPS) URL: [Link]

-

Title: Ibogaine in the Treatment of Substance Dependence. Source: Current Drug Abuse Reviews URL: [Link]

The Alkaloid Tabernanthine: A Technical Guide to Its Natural Sources and Distribution

Abstract

Tabernanthine, a prominent member of the iboga alkaloid family, has garnered significant scientific interest due to its unique pharmacological properties. This technical guide provides an in-depth exploration of the natural origins and distribution of tabernanthine. We will delve into the primary plant species that synthesize this intricate molecule, elucidate its complex biosynthetic pathway, and discuss its distribution within the plant matrices. Furthermore, this guide will present a comprehensive overview of the analytical methodologies employed for the extraction and quantification of tabernanthine, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction to Tabernanthine

Tabernanthine is a monoterpenoid indole alkaloid characterized by the distinctive ibogamine scaffold.[1] It is structurally related to other well-known iboga alkaloids such as ibogaine, ibogamine, and voacangine.[1][2] The scientific intrigue surrounding tabernanthine stems from its potential therapeutic applications, including its observed effects on the central nervous system.[2] Understanding the natural sources and biosynthesis of this compound is a critical first step in harnessing its potential for pharmaceutical development.

Principal Natural Sources of Tabernanthine

Tabernanthine is predominantly found within the Apocynaceae family, a diverse group of flowering plants.[3][4] The primary and most well-documented source of tabernanthine is the West African shrub Tabernanthe iboga.[2][5]

Tabernanthe iboga

Tabernanthe iboga is a perennial rainforest shrub native to Central Africa, particularly Gabon, the Democratic Republic of Congo, and the Republic of Congo.[5] Traditionally, the root bark of this plant has been used in spiritual ceremonies for its psychoactive properties.[6] The root bark is the primary repository of iboga alkaloids, containing a complex mixture of these compounds, including a significant concentration of tabernanthine.[1][7] While ibogaine is often the most abundant alkaloid, tabernanthine is a consistently present and significant constituent.[7][8]

Other Botanical Sources

While T. iboga is the most recognized source, tabernanthine and its structural analogs have been identified in other genera within the Apocynaceae family:

-

Voacanga africana : This African tree is a rich source of various indole alkaloids, including voacangine, which can be a precursor for the semi-synthesis of other iboga alkaloids.[1][9] Tabernanthine has also been reported as a constituent of V. africana.[4][10]

-

Tabernaemontana Species : Various species within the Tabernaemontana genus, distributed across tropical and subtropical regions, are known to produce a wide array of indole alkaloids.[11] Several species have been found to contain iboga-type alkaloids, including coronaridine, a closely related compound to tabernanthine.[11][12][13] The presence and concentration of these alkaloids can vary significantly between species.[14]

Biosynthesis of Tabernanthine

The biosynthesis of tabernanthine follows the general pathway for monoterpenoid indole alkaloids, a complex process originating from primary metabolism. The pathway commences with the precursors tryptophan, derived from the shikimate pathway, and secologanin, an iridoid monoterpene derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

The key steps in the biosynthesis of the iboga alkaloid scaffold are as follows:

-

Strictosidine Formation : Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine.[1]

-

Conversion to the Iboga Scaffold : Strictosidine undergoes a series of complex enzymatic transformations, including deglycosylation and rearrangements, to form a key intermediate, which then cyclizes to form the characteristic iboga skeleton.[15][16] This intricate process leads to the formation of precursors like coronaridine.[16]

-

Final Tailoring Steps : The final steps in the biosynthesis of specific iboga alkaloids like tabernanthine involve "tailoring" enzymes, such as hydroxylases and methyltransferases.[12] While the precise enzymatic steps leading to tabernanthine from the core iboga scaffold are still under active investigation, it is understood that these enzymes modify the core structure to produce the diverse array of iboga alkaloids found in nature.

Caption: Proposed biosynthetic pathway of tabernanthine.

Distribution and Variability of Tabernanthine

The concentration and distribution of tabernanthine within the source plants are not uniform and are influenced by several factors.

Distribution within the Plant

As with other iboga alkaloids, the highest concentration of tabernanthine is found in the root bark of Tabernanthe iboga.[1][5] Lesser amounts are present in the stem bark, leaves, and other aerial parts of the plant. This sequestration in the root system is a common defense mechanism in plants, protecting them from soil-borne pathogens and herbivores.

Factors Influencing Alkaloid Content

The absolute and relative concentrations of tabernanthine and other iboga alkaloids can exhibit significant variability due to:

-

Genetic Factors : Different provenances and genetic strains of T. iboga can display distinct alkaloid profiles.

-

Environmental Conditions : Soil composition, climate, and light exposure can impact plant secondary metabolism and, consequently, alkaloid production.

-

Plant Age and Developmental Stage : The age of the plant plays a crucial role, with mature plants generally having higher alkaloid concentrations in their root bark.

-

Harvesting and Post-Harvest Processing : The time of harvest and subsequent drying and storage conditions can affect the integrity and composition of the alkaloids.

Quantitative Data on Iboga Alkaloid Content

While precise quantitative data for tabernanthine across a wide range of samples is not extensively documented in publicly available literature, studies on the alkaloid content of T. iboga and V. africana provide valuable context.

| Plant Species | Plant Part | Major Alkaloids | Reported Concentration (% of dry weight) | Reference |

| Tabernanthe iboga | Root Bark | Ibogaine, Ibogaline, Ibogamine, Tabernanthine | Total alkaloids: ~6%. Ibogaine can range from 0.6% to 11.2% in different samples. | [6][7] |

| Voacanga africana | Root Bark | Voacangine, Voacamine | Voacangine: ~0.82% - 2.0% | [4][17] |

| Voacanga africana | Stem Bark | Voacangine, Voacristine | Voacangine: ~0.8% | [17] |

Note: The concentration of individual alkaloids, including tabernanthine, can vary significantly. The data presented here are indicative and sourced from specific studies.

Experimental Protocol: Extraction and Quantification of Tabernanthine

The following protocol outlines a general methodology for the extraction and quantification of tabernanthine from plant material, specifically root bark. This protocol is intended as a guideline and may require optimization based on the specific laboratory equipment and plant matrix.

Extraction Workflow

Caption: General workflow for tabernanthine extraction and analysis.

Step-by-Step Methodology

1. Sample Preparation:

- Obtain dried root bark of the plant material (e.g., Tabernanthe iboga).

- Grind the root bark into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

2. Acid-Base Extraction:

- Rationale: This classical alkaloid extraction method leverages the basic nature of alkaloids to separate them from other plant constituents.

- Procedure:

- Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% acetic acid or 1% hydrochloric acid) for several hours with agitation. This protonates the alkaloids, rendering them soluble in the aqueous phase.

- Filter the mixture to remove the solid plant debris.

- Basify the acidic extract to a pH of 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

- Perform a liquid-liquid extraction by partitioning the basified aqueous phase with an immiscible organic solvent (e.g., dichloromethane or chloroform). The alkaloids will move into the organic layer.

- Repeat the organic extraction multiple times to ensure complete recovery.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Purification (Optional but Recommended):

- Rationale: To remove interfering compounds and concentrate the alkaloids of interest.

- Procedure:

- Employ Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., silica gel or a cation-exchange resin).

- Dissolve the crude extract in a minimal amount of an appropriate solvent and load it onto the conditioned SPE cartridge.

- Wash the cartridge with a non-polar solvent to remove lipids and other non-polar impurities.

- Elute the alkaloids with a more polar solvent or a solvent mixture with a specific pH.

4. Analytical Quantification:

- Rationale: To accurately determine the concentration of tabernanthine in the extract. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods due to their high sensitivity and selectivity.[6][18][19]

- LC-MS/MS Procedure:

- Dissolve the purified extract in a suitable solvent (e.g., methanol).

- Develop a chromatographic method using a suitable column (e.g., C18) and mobile phase gradient to achieve good separation of tabernanthine from other alkaloids.

- Optimize the mass spectrometer parameters for the detection of tabernanthine, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).

- Prepare a calibration curve using a certified reference standard of tabernanthine.

- Inject the sample and the calibration standards into the LC-MS/MS system.

- Quantify the amount of tabernanthine in the sample by comparing its peak area to the calibration curve.

- GC-MS Procedure:

- Derivatization of the sample may be necessary to improve the volatility and thermal stability of the alkaloids.

- Develop a suitable temperature program for the GC oven to achieve separation on an appropriate capillary column.

- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

- Quantify using a similar calibration curve approach as with LC-MS/MS.[19][20]

Conclusion

Tabernanthine, a structurally complex iboga alkaloid, is primarily sourced from the root bark of Tabernanthe iboga, with its presence also noted in other related plant species. Its biosynthesis is an intricate process, culminating from the convergence of the shikimate and terpenoid pathways. The distribution and concentration of tabernanthine are subject to a variety of genetic and environmental factors, highlighting the importance of standardized cultivation and harvesting practices for consistent yields. The analytical methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of tabernanthine, which is essential for ongoing research and the potential development of this promising natural product into a therapeutic agent.

References

-

Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

- Farrow, S. C., et al. (2022). Biosynthesis of an Anti-Addiction Agent from the Iboga Plant. Journal of the American Chemical Society, 144(3), 1338–1343.

- Farrow, S. C., et al. (2019). Proposed biosynthetic pathway to ibogaine in Tabernanthe iboga.

- DeSuza, C., et al. (2021).

- Olson, D. E. (2022).

- Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of Tabernanthine and Ibogaline: Rapid Access to Nosyl Tryptamines.

- Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of Tabernanthine and Ibogaline: Rapid Access to Nosyl Tryptamines. PMC.

- Hughes, A. J., & Townsend, S. D. (2024). An 8 Step Total Synthesis of Tabernanthine and Ibogaline. Synfacts, 20(07), 0754.

- Hughes, A. J., & Townsend, S. D. (2024). Total synthesis of tabernanthine (2) and ibogaline (3).

- Badinga, B., et al. (2018).

- DeSuza, C., et al. (2021).

- Giongo, J. L., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega.

- O'Connor, S. E. (2024). Biosynthesis of Monoterpene Indole Alkaloids in Tabernanthe iboga. White Rose eTheses Online.

- Bouso, J. C., et al. (2020).

-

Wikipedia. (n.d.). Tabernanthine. Retrieved from [Link]

- Jenks, C. W. (2015). Extraction Studies of Tabernanthe Iboga and Voacanga Africana.

- Alper, K. R. (2009). Tabernanthe iboga: a Comprehensive Review. PharmacologyOnLine.

- Hussain, H., et al. (2012). Chemistry and biology of the genus Voacanga.

- Bouso, J. C., et al. (2020).

- Giongo, J. L., et al. (2021).

- ICEERS. (2019). Iboga: Basic Info | Tabernanthe iboga | Psycheplants. ICEERS.

- Bouso, J. C., et al. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers.

- Ashihara, H., et al. (2011). Distribution, biosynthesis and catabolism of methylxanthines in plants. PubMed.

- Jurg, A. S. (1957). Tabernanthine, ibogaine containing analgesic compositions.

- Fujimaki, M., et al. (2024).

- Al-Ghanayem, A. A., et al. (2021). Current Pharmaceutical Analysis. Bentham Science.

- Bouso, J. C., et al. (2020). View of An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers.

- Van Wyk, B. E., & Wink, M. (2018). Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae). PMC - PubMed Central.

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. Tabernanthine - Wikipedia [en.wikipedia.org]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Iboga: Basic Info | Tabernanthe iboga | Psycheplants | ICEERS [iceers.org]

- 9. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis and characteristics of coronaridine, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

A Comparative Pharmacological Profile of Tabernanthine and Ibogaine: An In-depth Technical Guide

Introduction

The global challenge of substance use disorders has catalyzed the exploration of novel therapeutic agents with the potential to interrupt the cycle of addiction. Among these, the indole alkaloids derived from the West African shrub Tabernanthe iboga have garnered significant scientific interest. Ibogaine, the most well-known of these alkaloids, has been investigated for its purported anti-addictive properties, though its clinical application is hampered by safety concerns, including cardiotoxicity and neurotoxicity, as well as its classification as a controlled substance in many countries.[1][2][3] This has led to the investigation of related compounds with potentially more favorable pharmacological profiles. One such compound is tabernanthine, a structural isomer of ibogaine.[4] This in-depth technical guide provides a comprehensive comparative analysis of the pharmacological profiles of tabernanthine and ibogaine, with a focus on their receptor binding affinities, pharmacokinetics, pharmacodynamics, and the underlying mechanisms of their anti-addictive effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for substance use disorders.

Molecular Structure and Origins

Ibogaine and tabernanthine are both monoterpene indole alkaloids, sharing the same molecular formula but differing in the position of a methoxy group on the indole ring.[4] Ibogaine is 12-methoxyibogamine, while tabernanthine is 13-methoxyibogamine. This seemingly minor structural difference gives rise to distinct pharmacological properties. Both compounds are naturally found in the root bark of Tabernanthe iboga, a plant with a long history of use in traditional spiritual ceremonies in Central Africa.[1][5] Ibogaine is often the more abundant of the two in the plant.[6]

Comparative Receptor Binding Profiles

The pharmacological actions of tabernanthine and ibogaine are mediated through their interactions with a wide array of neurotransmitter receptors and transporters. A comparative analysis of their binding affinities (Ki values) reveals both similarities and key differences that likely contribute to their distinct psychoactive and therapeutic effects.

| Receptor/Transporter | Tabernanthine (Ki, nM) | Ibogaine (Ki, nM) | Key Insights & Implications |

| Opioid Receptors | |||

| µ-Opioid Receptor (MOR) | Low micromolar affinity[7][8] | Low micromolar affinity[7][8] | Both compounds exhibit weak affinity for the MOR, suggesting their anti-addictive effects are not primarily mediated by direct opioid agonism. |

| κ-Opioid Receptor (KOR) | Data not readily available | Moderate affinity | Ibogaine's interaction with KOR may contribute to its effects on mood and dysphoria, a property that requires further investigation for tabernanthine. |

| Serotonin Receptors | |||

| 5-HT2A Receptor | Agonist activity | Agonist activity | Agonism at 5-HT2A receptors is a hallmark of classic psychedelics and is believed to contribute to the promotion of neural plasticity, which may underlie the anti-addictive effects of both compounds.[9] |

| Serotonin Transporter (SERT) | Moderate affinity | Moderate affinity | Inhibition of serotonin reuptake can elevate synaptic serotonin levels, potentially influencing mood and contributing to the therapeutic effects. |

| Dopamine Receptors | |||

| Dopamine Transporter (DAT) | Moderate affinity | Moderate affinity | By blocking dopamine reuptake, both compounds can increase dopamine levels in the synapse, which may play a role in their effects on reward pathways. |

| Glutamate Receptors | |||

| NMDA Receptor | Lower affinity than ibogaine[10] | ~1,200 nM (antagonist)[10] | Ibogaine's potent NMDA receptor antagonism is thought to be a key mechanism in attenuating withdrawal symptoms.[10][11] The weaker affinity of tabernanthine at this site may translate to a different side-effect profile. |

| Sigma Receptors | |||

| Sigma-1 Receptor | 2,872 nM[12] | 8,554 nM[13] | Both compounds show low affinity for sigma-1 receptors. |

| Sigma-2 Receptor | 194 nM[13][14] | 201 nM[13][14] | Both tabernanthine and ibogaine are selective ligands for the sigma-2 receptor, which may be involved in their neuro-modulatory actions.[13][15] |

Pharmacokinetics and Metabolism: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its efficacy and safety. While the pharmacokinetics of ibogaine have been studied more extensively, understanding the comparative profile of tabernanthine is crucial for its potential development.

| Pharmacokinetic Parameter | Tabernanthine | Ibogaine | Significance for Drug Development |

| Metabolism | Primarily hepatic. Specific CYP enzymes not fully elucidated. | Metabolized primarily by CYP2D6 to noribogaine (12-hydroxyibogamine).[1][16][17] | Ibogaine's reliance on CYP2D6 raises concerns for drug-drug interactions and variability in patient response due to genetic polymorphisms. The metabolic pathway of tabernanthine requires further investigation to assess similar risks. |

| Active Metabolites | Putative metabolites may contribute to its pharmacological effects. | Noribogaine is a major active metabolite with a longer half-life than ibogaine and contributes significantly to its prolonged anti-addictive effects.[16][18] | The presence and activity of metabolites are critical for understanding the duration of action and overall therapeutic window. The characterization of tabernanthine's metabolites is a key area for future research. |

| Half-life | Not well-characterized in humans. | Plasma half-life is approximately 2 hours in rats, but the effects are long-lasting, likely due to noribogaine.[1] | A longer-acting compound or active metabolite can be advantageous for treating addiction by providing sustained therapeutic effects. |

Pharmacodynamics and Anti-Addictive Mechanisms

The anti-addictive properties of tabernanthine and ibogaine are thought to arise from their complex interplay with multiple neurotransmitter systems, leading to a "reset" of neural circuits involved in addiction.

Ibogaine's Proposed Mechanisms of Action

Ibogaine's anti-addictive effects are multi-faceted and are not attributed to a single receptor interaction. Key proposed mechanisms include:

-

Attenuation of Withdrawal: Ibogaine's antagonist activity at the NMDA receptor is believed to play a significant role in reducing the severity of opioid withdrawal symptoms.[10][11]

-

Reduction in Craving: By modulating dopamine and serotonin pathways, and through the long-acting effects of its metabolite noribogaine, ibogaine may reduce drug cravings for extended periods.[16][19]

-

Psycho-spiritual Experience: The profound psychedelic experience induced by ibogaine, mediated in part by 5-HT2A receptor agonism, is anecdotally reported to provide psychological insights that contribute to a decreased desire to use drugs.[3]

Tabernanthine's Potential Mechanisms and Therapeutic Advantages

While less studied, tabernanthine's pharmacological profile suggests it may share some of ibogaine's anti-addictive mechanisms, potentially with a more favorable safety profile.

-

Shared Serotonergic and Dopaminergic Actions: Similar to ibogaine, tabernanthine's interaction with serotonin and dopamine transporters suggests it could also modulate reward pathways and mood.

-

Promotion of Neural Plasticity: Tabernanthine's agonism at the 5-HT2A receptor suggests it may also promote neural plasticity, a mechanism increasingly recognized as crucial for overcoming addiction.[9]